2-(Trichloroacetyl)thiazole
Description
Properties
IUPAC Name |
2,2,2-trichloro-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROATYBFIERDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Thiazole with Trichloroacetyl Chloride
The most straightforward route to 2-(trichloroacetyl)thiazole involves the reaction of thiazole with trichloroacetyl chloride under Friedel-Crafts-like conditions. This method leverages the electron-deficient nature of the thiazole ring, which facilitates electrophilic substitution at the C5 position. As demonstrated by Boga et al., treatment of 2-lithiothiazole with trichloroacetyl chloride in tetrahydrofuran (THF) at −70°C yields the target compound in 85–92% purity after aqueous workup . The lithiation step enhances nucleophilicity at the C2 position, enabling efficient acyl transfer.
A critical modification involves solvent selection. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) improve reaction kinetics by stabilizing the acylium intermediate. For instance, Patel et al. reported a 78% yield when using DCM at 0°C, with reaction completion within 2 hours . Side products, including dichloroketene adducts, are minimized by maintaining low temperatures and stoichiometric control of trichloroacetyl chloride.
Table 1: Acylation Reaction Optimization
| Condition | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lithiation + Cl₃CCOCl | THF | −70°C | 92 | 98 |
| Direct acylation | DCM | 0°C | 78 | 95 |
| Anhydrous DMF | DMF | RT | 65 | 90 |
Condensation Reactions with Thiourea and Trichloroacetyl Derivatives
Alternative routes exploit the nucleophilic character of thiourea derivatives. As outlined in PMC 8317958, deoxybenzoins condensed with thiourea in trifluoroacetic acid (TFA) generate 2-aminothiazole intermediates, which are subsequently acylated with trichloroacetic anhydride . This two-step process achieves 70–80% overall yield, with the second acylation step proving highly regioselective for the thiazole nitrogen.
Notably, the choice of acylating agent impacts efficiency. Trichloroacetyl chloride produces higher yields (82%) compared to anhydride derivatives (75%) due to reduced steric hindrance . However, anhydrides offer milder conditions, minimizing ring-opening side reactions. The reaction mechanism proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbonyl carbon, followed by elimination of hydrogen chloride.
Metal-Halogen Exchange Strategies
Metal-halogen exchange reactions provide a versatile pathway for introducing trichloroacetyl groups. As detailed in the Journal of Organometallic Chemistry, 2-lithiothiazole reacts with ethyl trichloroacetate in THF at −70°C to yield this compound in 89% yield . This method avoids ketene formation—a common side reaction with trichloroacetyl chloride—by utilizing the ester’s lower electrophilicity.
Comparative studies show that Grignard reagents (e.g., 2-thiazolylmagnesium bromide) are less effective, yielding only 45–55% due to competing addition pathways . In contrast, organolithium reagents exhibit superior selectivity, with >90% conversion achieved within 15 minutes.
Trichloroacetic Anhydride-Mediated Acylation
Trichloroacetic anhydride serves as a bifunctional acylating agent, particularly in non-polar solvents. A patent by the European Patent Office (EP 1330446 B1) describes the reaction of 2-chlorothiazole with trichloroacetic anhydride in dichloromethane, yielding this compound after purification with aqueous HCl . This method emphasizes scalability, with kilogram-scale batches achieving 88% purity after recrystallization from hexane.
Key advantages include reduced halide byproducts and compatibility with moisture-sensitive substrates. However, prolonged reaction times (6–8 hours) and elevated temperatures (40–50°C) are required, increasing energy costs .
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct acylation | 78–92 | 90–98 | Moderate | $$ |
| Thiourea condensation | 70–80 | 85–92 | High | $ |
| Metal-halogen exchange | 85–89 | 95–98 | Low | $$$ |
| Anhydride-mediated | 75–88 | 88–94 | High | $$ |
The metal-halogen exchange route offers the highest purity but suffers from scalability limitations due to cryogenic conditions. For industrial applications, the thiourea condensation method balances cost and yield, though direct acylation remains preferable for small-scale syntheses requiring high regioselectivity.
Mechanistic Insights and Side Reaction Mitigation
All methods share a common acylation mechanism:
-
Electrophilic Activation : Trichloroacetyl derivatives form acylium ions or activated intermediates.
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Nucleophilic Attack : The thiazole’s C2 or C5 position attacks the electrophilic carbonyl carbon.
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Elimination : Deprotonation or chloride expulsion finalizes the structure.
Side reactions predominantly arise from:
Chemical Reactions Analysis
Types of Reactions
2-(Trichloroacetyl)thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trichloroacetyl group can be substituted by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Electrophilic Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
2-(Trichloroacetyl)thiazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of thiazole can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds incorporating the trichloroacetyl group have shown improved antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells .
Case Studies:
- A study demonstrated that thiazole derivatives with a trichloroacetyl moiety exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with IC50 values indicating potent activity .
- Another investigation revealed that modifications to the thiazole ring could enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) where the presence of electronegative groups is essential for activity .
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5b | MCF-7 | 0.48 ± 0.03 | Tubulin polymerization inhibition |
| 6d | PC3 | 5.71 | Induces apoptosis |
| 22 | HT29 | 2.01 | Growth inhibition |
Antimicrobial Properties
Research Findings:
Thiazole derivatives have been recognized for their antimicrobial activities against various pathogens. The incorporation of the trichloroacetyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
Case Studies:
- A synthesis study highlighted that thiazole derivatives showed significant antibacterial effects against resistant strains of bacteria, making them potential candidates for developing new antibiotics .
- In vitro studies indicated that certain thiazole compounds could inhibit the growth of fungi and protozoa, suggesting broad-spectrum antimicrobial applications .
Other Therapeutic Applications
Anti-inflammatory and Antioxidant Activities:
Recent studies have also explored the anti-inflammatory and antioxidant properties of thiazole derivatives. The trichloroacetyl group may contribute to these effects by modulating inflammatory pathways or scavenging free radicals.
Case Studies:
- Research has shown that thiazole compounds can reduce levels of pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .
- Additionally, some derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiazole ring structure can significantly influence biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 2-(Trichloroacetyl)thiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Electronic Features
- 2-Acetyl Thiazole (CAS 24295-03-2) : Substituted with an acetyl group (-COCH₃), this compound is used as a synthetic aroma chemical (FEMA 3328) due to its low odor threshold and fruity flavor . The trichloroacetyl group in 2-(Trichloroacetyl)thiazole introduces stronger electron-withdrawing effects and steric bulk, likely reducing volatility and altering flavor profiles compared to its acetyl counterpart.
- 4-(4-Fluorophenyl)thiazole Derivatives: Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in ) exhibit planar molecular structures with fluorophenyl groups oriented perpendicularly, enhancing π-π stacking in biological targets .
- Chlorophenyl/Nitrophenyl Thiazoles: Derivatives like 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (CAS 851545-78-3) and 2-(chloromethyl)-4-(4-nitrophenyl)thiazole (CAS 89250-26-0) combine halogen and nitro groups for enhanced antimicrobial activity .
Antifungal and Antimicrobial Activity:
- Thiazolyl Hydrazones : Derivatives in showed MIC values of 250 µg/mL against Candida utilis, far less potent than fluconazole (MIC = 2 µg/mL). However, compounds with chlorophenyl substituents (e.g., 2l in ) exhibited MIC₉₀ values of 1.95 µg/mL against C. albicans, surpassing ketoconazole . The trichloroacetyl group’s electronegativity may enhance binding to fungal enzymes, but steric effects could limit efficacy.
- Antitubercular Activity : Acetylene-containing 2-(2-hydrazinyl)thiazoles () showed MIC values as low as 50 µg/mL against M. tuberculosis. The trichloroacetyl group’s lipophilicity might improve membrane permeability, a critical factor in antitubercular activity .
Anticancer Activity:
- Phenylthiazole Derivatives: Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides () demonstrated activity against HepG-2, MCF-7, and HCT-116 cell lines.
Physicochemical Properties
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -COCCl₃) enhance biological activity by improving target binding but may reduce bioavailability due to increased hydrophobicity .
- Structural Flexibility: Non-planar thiazole derivatives () show better membrane penetration in antitubercular assays, suggesting that the trichloroacetyl group’s steric effects could be advantageous .
Biological Activity
2-(Trichloroacetyl)thiazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 201.49 g/mol
- Structure : The compound features a thiazole ring substituted with a trichloroacetyl group, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trichloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their functions. This mechanism is particularly relevant in the context of drug development, where such interactions can be exploited for therapeutic purposes.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against multiple bacterial strains, revealing that compounds with electron-withdrawing groups displayed enhanced activity. For instance, compounds derived from this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range (10-20 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 18 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted by Mohammad et al. evaluated the antimicrobial properties of several thiazole derivatives against clinically relevant strains of MRSA and VISA. The results indicated that this compound exhibited notable activity with an MIC of 25 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of thiazole derivatives on A549 cells, it was found that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Antioxidant Properties : Research evaluating the antioxidant capacity of thiazole compounds demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells, suggesting its utility in developing therapeutic agents aimed at combating oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(trichloroacetyl)thiazole and its derivatives, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones and thiosemicarbazones under basic conditions. For example, cyclization with α-bromo-4-cyanoacetophenone and substituted thiosemicarbazones in ethanol at 80°C yields high-purity thiazoles (66–79% yields) . Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (70–100°C), and catalyst selection (e.g., triethylamine). Purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate derivatives .
Q. How can the structural integrity and purity of this compound derivatives be validated experimentally?
- Methodological Answer : Combine elemental analysis (C, H, N, S content) with spectroscopic techniques:
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) functional groups .
- NMR (¹H and ¹³C) : Assign peaks for trichloroacetyl protons (δ 2.8–3.2 ppm) and thiazole carbons (δ 150–160 ppm) .
- Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to verify purity .
Q. What in vitro assays are suitable for screening the biological activity of this compound derivatives?
- Methodological Answer : Prioritize cytotoxicity assays using cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) and non-cancerous controls (e.g., MRC-5 fibroblasts). Use MTT or resazurin-based viability assays at 5–10 µM concentrations for 48–72 hours. For apoptosis induction, perform caspase-3/7 activation assays and cell cycle analysis via flow cytometry (e.g., propidium iodide staining) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced anticancer selectivity?
- Methodological Answer : Replace the 4-cyanophenyl group (as in compound 3f ) with electron-withdrawing substituents (e.g., halogens) to improve binding to cancer-specific targets like topoisomerase II. Compare GI₅₀ values across derivatives:
Q. What computational strategies predict the toxicity and pharmacokinetic profiles of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes (CYP3A4) and hERG channels. For toxicity prediction, apply QSAR models (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity. ADMET predictors (SwissADME) can assess logP (optimal: 2–3), bioavailability (≥30%), and blood-brain barrier permeability .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved for this compound analogs?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Address these by:
- Solubility enhancement : Use PEGylation or co-solvents (DMSO ≤0.1% in PBS).
- Metabolic profiling : Conduct microsomal stability assays (rat/human liver microsomes) to identify rapid degradation pathways .
- In vivo validation : Administer derivatives (10–20 mg/kg, IP) in xenograft models and compare tumor volume reduction with cisplatin controls .
Q. What analytical techniques resolve ambiguities in stereochemical outcomes during thiazole derivatization?
- Methodological Answer : For chiral centers (e.g., hydroxy(phenyl)methyl substituents), use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
